molecular formula C16H14N2O2 B1629373 (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid CAS No. 365213-66-7

(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid

Cat. No.: B1629373
CAS No.: 365213-66-7
M. Wt: 266.29 g/mol
InChI Key: IVGFNCNTUBEJPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 2-aminopyridine derivatives with α-bromoacetophenone under basic conditions to form the imidazo[1,2-a]pyridine core . The subsequent introduction of the acetic acid moiety can be achieved through various functionalization reactions, such as alkylation or acylation .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable scaffold for the development of new drugs and materials .

Properties

IUPAC Name

2-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-7-8-14-17-16(12-5-3-2-4-6-12)13(9-15(19)20)18(14)10-11/h2-8,10H,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGFNCNTUBEJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2CC(=O)O)C3=CC=CC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640528
Record name (6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365213-66-7
Record name (6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid
Reactant of Route 2
Reactant of Route 2
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid
Reactant of Route 3
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid
Reactant of Route 4
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid
Reactant of Route 5
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid
Reactant of Route 6
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid

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